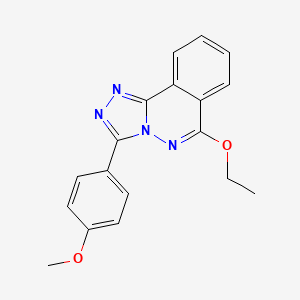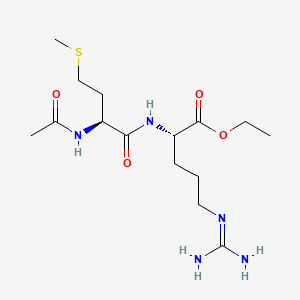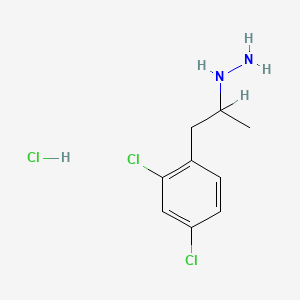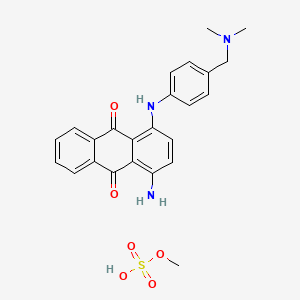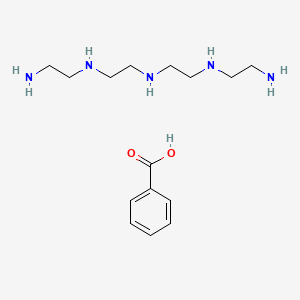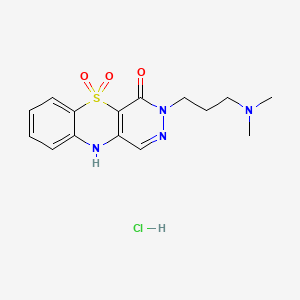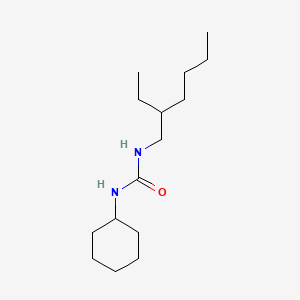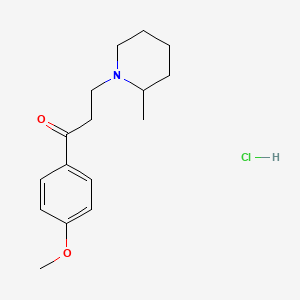
4'-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride is a chemical compound with a complex structure that includes a methoxy group, a methylpiperidine ring, and a propiophenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride typically involves multiple steps. One common method starts with the preparation of 4’-methoxypropiophenone, which can be synthesized by reacting 4-methoxybenzaldehyde with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The resulting 4’-methoxypropiophenone is then subjected to a series of reactions to introduce the 3-methylpiperidino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
4’-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the propiophenone backbone can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4’-methoxybenzoic acid, while reduction of the carbonyl group can produce 4’-methoxy-3-(3-methylpiperidino)propanol.
Aplicaciones Científicas De Investigación
4’-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological effects and therapeutic applications is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4’-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4’-Methoxypropiophenone: A simpler analog without the piperidino group.
3-(3-Methylpiperidino)propiophenone: Lacks the methoxy group.
4’-Methoxy-3-(4-methylpiperidino)propiophenone: Similar structure with a different substitution on the piperidino ring.
Uniqueness
4’-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride is unique due to the presence of both the methoxy group and the 3-methylpiperidino group, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with simpler analogs.
Propiedades
Número CAS |
93148-54-0 |
|---|---|
Fórmula molecular |
C16H24ClNO2 |
Peso molecular |
297.82 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-3-(2-methylpiperidin-1-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-13-5-3-4-11-17(13)12-10-16(18)14-6-8-15(19-2)9-7-14;/h6-9,13H,3-5,10-12H2,1-2H3;1H |
Clave InChI |
YVPZRFFOXGGSCP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1CCC(=O)C2=CC=C(C=C2)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


